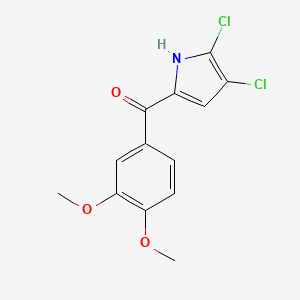
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two chlorine atoms and a methanone group attached to a dimethoxyphenyl ring
Méthodes De Préparation
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds such as:
(3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: This compound has a similar structure but with a different phenyl substitution, which may result in different biological activities.
(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone: The presence of a methyl group on the pyrrole ring can influence the compound’s reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
50372-74-2 |
|---|---|
Formule moléculaire |
C13H11Cl2NO3 |
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
(4,5-dichloro-1H-pyrrol-2-yl)-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H11Cl2NO3/c1-18-10-4-3-7(5-11(10)19-2)12(17)9-6-8(14)13(15)16-9/h3-6,16H,1-2H3 |
Clé InChI |
RTQBQAQPHWORTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



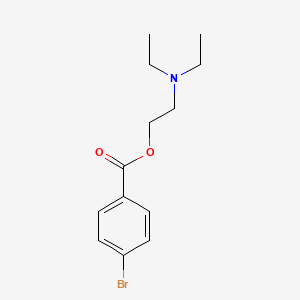
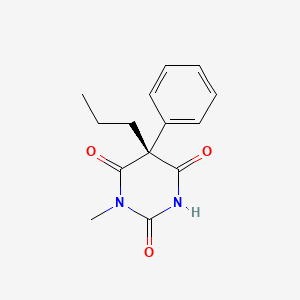

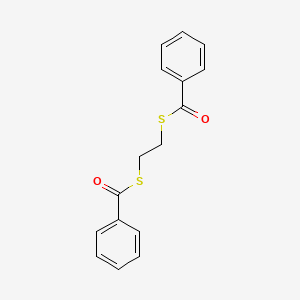
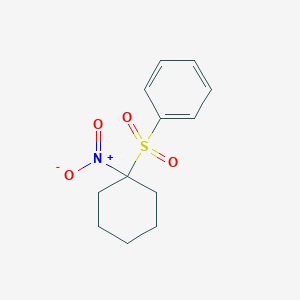

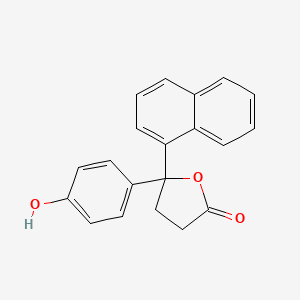
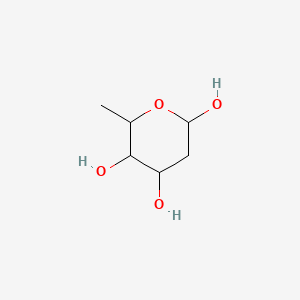

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
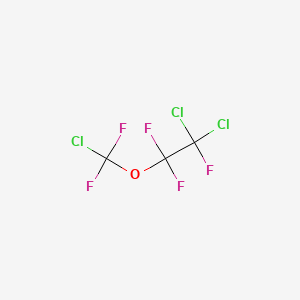
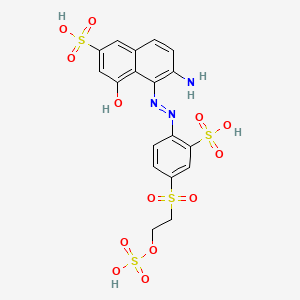
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
